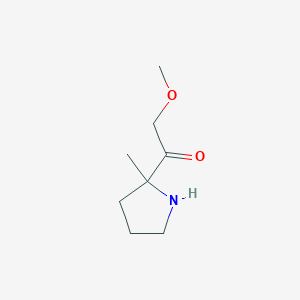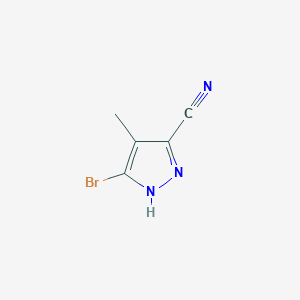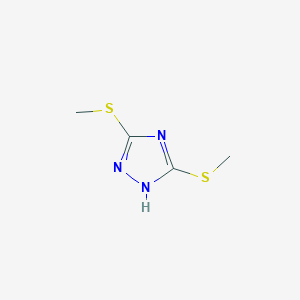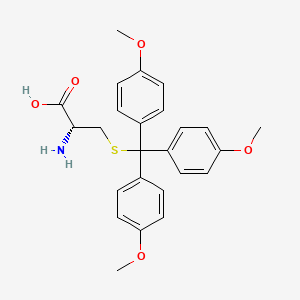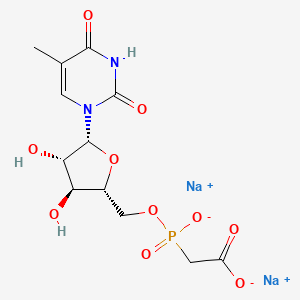
Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidine moiety, and a phosphoryl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate typically involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and the introduction of the sodium ion. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would likely include rigorous purification steps such as crystallization, chromatography, and recrystallization to achieve the desired quality for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions may target the carbonyl groups in the pyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating diseases related to its molecular targets.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The phosphoryl group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- **Sodium 2-(((2R,3S,4S,5R)-3,4-dihydroxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate
- **Sodium 2-(((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)phosphoryl)acetate
Uniqueness: The unique combination of the tetrahydrofuran ring, pyrimidine moiety, and phosphoryl group in Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate distinguishes it from similar compounds. This structure confers specific chemical properties and biological activities that make it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15N2Na2O10P |
|---|---|
Molekulargewicht |
424.21 g/mol |
IUPAC-Name |
disodium;2-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]acetate |
InChI |
InChI=1S/C12H17N2O10P.2Na/c1-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(24-11)3-23-25(21,22)4-7(15)16;;/h2,6,8-9,11,17-18H,3-4H2,1H3,(H,15,16)(H,21,22)(H,13,19,20);;/q;2*+1/p-2/t6-,8-,9+,11-;;/m1../s1 |
InChI-Schlüssel |
LYSHEMYLMXBDBV-SQUOSFNUSA-L |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)[O-])[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CC(=O)[O-])[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)



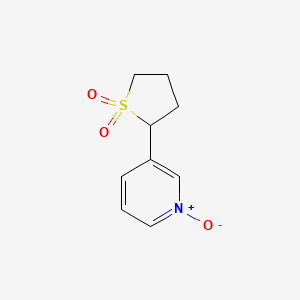
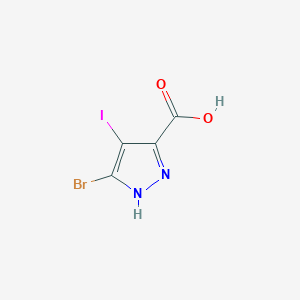
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

